![molecular formula C22H28N4 B5380635 N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5380635.png)
N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine
Overview
Description
N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine, also known as TEPTQ, is a novel compound that has gained attention for its potential therapeutic applications. TEPTQ belongs to the class of pyrroloquinoxalines, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine is not yet fully understood. However, it is believed to act on the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine has been shown to enhance the activity of GABA receptors, which leads to an increase in the inhibitory tone of the brain.
Biochemical and Physiological Effects:
N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine has also been found to modulate the activity of several neurotransmitters, including serotonin and dopamine. Studies have shown that N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine can improve cognitive function, reduce anxiety and depression, and protect against oxidative stress and neuroinflammation.
Advantages and Limitations for Lab Experiments
N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine has several advantages for lab experiments. It is easy to synthesize and has a high purity level, which makes it suitable for use in various assays. However, N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several potential future directions for research on N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine can protect against oxidative stress and neuroinflammation, which are key factors in the development of these diseases. Additionally, N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine has been found to enhance cognitive function, which could make it a promising treatment for cognitive impairment associated with neurodegenerative diseases.
Another potential future direction is the development of new derivatives of N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine. Researchers could modify the structure of N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine to improve its solubility and bioavailability, which could lead to the development of more effective therapies.
Conclusion:
In conclusion, N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine is a novel compound with potential therapeutic applications. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties, and has potential as a neuroprotective agent. While N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine has several advantages for lab experiments, it also has some limitations. However, there are several potential future directions for research on N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine, including its potential as a treatment for neurodegenerative diseases and the development of new derivatives.
Scientific Research Applications
N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine has also been found to have potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and neuroinflammation.
properties
IUPAC Name |
N,N,4-triethyl-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxalin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4/c1-4-25(5-2)22-19(16-12-8-7-9-13-16)20-21(24-22)23-17-14-10-11-15-18(17)26(20)6-3/h7-15,19-21,23H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAZVMDHAGNEQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C(C(=NC2NC3=CC=CC=C31)N(CC)CC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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